Secoisolariciresinol diglucoside
Overview
Description
Secoisolariciresinol diglucoside is a lignan found predominantly in flaxseed, but also present in sunflower, sesame, and pumpkin seeds . It is a phytoestrogen with antioxidant properties and is known for its potential health benefits, including protective effects against cardiovascular diseases, diabetes, cancer, and mental stress . Upon ingestion, this compound is converted into mammalian lignans, enterodiol and enterolactone, by gut microflora .
Mechanism of Action
Secoisolariciresinol diglucoside (SDG) is a lignan found primarily in flaxseed. It has been associated with various health benefits, including protective effects against cardiovascular diseases, diabetes, cancer, and mental stress .
Target of Action
SDG has been shown to interact with several targets in the body. It has been found to have a protective effect on the blood-brain barrier, reducing leukocyte adhesion and migration across the barrier . SDG also interacts with human umbilical vein endothelial cells, inhibiting the Akt/IκB/NF-κB pathway .
Mode of Action
SDG exerts its effects through various mechanisms. It has been shown to decrease the expression of the adhesion molecule VCAM1, induced by TNFα or IL-1β in brain microvascular endothelial cells . SDG also diminishes the expression of the active form of VLA-4 integrin, which promotes leukocyte adhesion and migration .
Biochemical Pathways
SDG affects several biochemical pathways. It has been shown to counter oxidative stress in human colonic epithelial tissue and protect against mtDNA damage in vitro . SDG also inhibits the NF-κB pathway, which is partly dependent on the disruption of Akt activation .
Pharmacokinetics
It is known that ingested sdg is converted into mammalian lignans, enterodiol (end) and enterolactone (enl), by gut microflora enzymes .
Result of Action
The action of SDG results in various molecular and cellular effects. It has been shown to reduce angiogenic capacity, inhibit cell injury and apoptosis, increase nitric oxide release, and decrease levels of inflammatory cytokines IL-1β, IL-6, and TNF-α .
Action Environment
Environmental factors can influence the action of SDG. For instance, the extraction conditions, including the concentration of ammonium hydroxide, extraction time, and temperature, can affect the yield of SDG from flaxseed hull .
Preparation Methods
Synthetic Routes and Reaction Conditions: Secoisolariciresinol diglucoside can be extracted from flaxseed hulls using various methods. One efficient method involves the use of alcoholic ammonium hydroxide for direct hydrolysis and extraction in a one-pot reaction . The optimal extraction conditions include a material-liquid ratio of 1:20, 33.7% ammonium hydroxide in ethanol (pH = 12.9), extraction time of 4.9 hours, and extraction temperature of 75.3°C .
Industrial Production Methods: The industrial production of this compound typically involves the extraction from flaxseed hulls followed by purification using macroporous resin chromatography and further refinement using Sephadex LH20 chromatography . This method yields a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Secoisolariciresinol diglucoside undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: Typically performed using alkaline solutions such as ammonium hydroxide.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products Formed:
Hydrolysis: Produces secoisolariciresinol and glucose.
Oxidation and Reduction: Can lead to various oxidized or reduced forms of the lignan, depending on the specific conditions and reagents used.
Scientific Research Applications
Secoisolariciresinol diglucoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other lignans and studying their properties.
Medicine: Studied for its potential therapeutic effects, including anticancer, antioxidant, antidiabetic, and cholesterol-lowering properties
Industry: Utilized in the production of functional foods and nutraceuticals due to its health benefits.
Comparison with Similar Compounds
Secoisolariciresinol diglucoside is unique among lignans due to its high concentration in flaxseed and its potent antioxidant properties . Similar compounds include:
Matairesinol: Another lignan found in various seeds and grains, known for its antioxidant and anticancer properties.
Pinoresinol: Found in olive oil and sesame seeds, with antioxidant and anti-inflammatory effects.
Lariciresinol: Present in whole grains and vegetables, also exhibiting antioxidant and anticancer activities.
This compound stands out due to its higher bioavailability and the extensive research supporting its health benefits .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBJPHMDABKJV-PGCJWIIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432760 | |
Record name | Secoisolariciresinol diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158932-33-3 | |
Record name | Secoisolariciresinol diglucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158932-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Secoisolariciresinol diglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158932333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Secoisolariciresinol diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SECOISOLARICIRESINOL DIGLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9281L29MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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